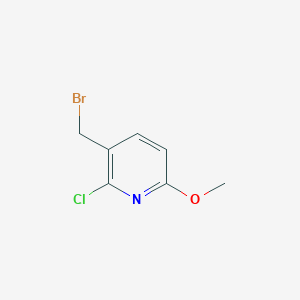

3-(Bromomethyl)-2-chloro-6-methoxypyridine

説明

特性

分子式 |

C7H7BrClNO |

|---|---|

分子量 |

236.49 g/mol |

IUPAC名 |

3-(bromomethyl)-2-chloro-6-methoxypyridine |

InChI |

InChI=1S/C7H7BrClNO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3 |

InChIキー |

DQBUHDOSFLRBCU-UHFFFAOYSA-N |

正規SMILES |

COC1=NC(=C(C=C1)CBr)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-chloro-6-methoxypyridine typically involves the bromination of 2-chloro-6-methoxypyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-2-chloro-6-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include pyridine carboxylic acids or aldehydes.

Reduction: Products include dehalogenated pyridine derivatives.

科学的研究の応用

Synthesis of Antitubercular Agents

One of the primary applications of 3-(Bromomethyl)-2-chloro-6-methoxypyridine is in the synthesis of antitubercular agents. It serves as an important intermediate for compounds like TMC-207 (bedaquiline), which is effective against multidrug-resistant tuberculosis. The synthesis involves several steps, including the formation of quinoline derivatives that exhibit significant activity against Mycobacterium tuberculosis .

Synthesis Process Overview

- Starting Material : this compound

- Key Steps :

Structure-Activity Relationship Studies

Research has demonstrated that the structural modifications of this compound can lead to enhanced biological activity. Quantitative structure-activity relationship (QSAR) studies have been employed to optimize its derivatives for better efficacy against tuberculosis and other bacterial infections. This approach helps in understanding how changes in molecular structure affect biological activity, guiding future drug development .

Key Findings from QSAR Studies

- Effective Modifications : Substituents at specific positions on the pyridine ring can significantly alter potency.

- Biological Activity Correlation : The presence of halogens and methoxy groups has shown a positive correlation with increased antibacterial activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties beyond tuberculosis. Studies indicate that derivatives of this compound exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity highlights its potential as a lead compound in developing new antimicrobial agents .

Antimicrobial Efficacy Data

| Compound Derivative | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| Derivative A | MIC = 0.313 µg/ml | MIC = 0.625 µg/ml | MIC = 0.313 µg/ml |

| Derivative B | MIC = 0.625 µg/ml | MIC = 0.625 µg/ml | MIC = 0.625 µg/ml |

| Standard Drug | MIC = 0.625 µg/ml | MIC = 0.625 µg/ml | – |

Future Directions and Case Studies

The ongoing research into the applications of this compound includes exploring its potential in treating other diseases, such as neuropsychiatric disorders through PDE4D inhibition, which has shown promise in enhancing cognitive function and memory .

Case Study: PDE4D Inhibitors

A recent study highlighted the development of selective PDE4D inhibitors based on the structural framework provided by compounds like this compound, demonstrating improved cognitive outcomes in preclinical models .

作用機序

The mechanism of action of 3-(Bromomethyl)-2-chloro-6-methoxypyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine and methoxy groups influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules.

類似化合物との比較

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Reactivity

The position and nature of substituents significantly influence the chemical behavior of pyridine derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Key Pyridine Derivatives

*APIs: Active Pharmaceutical Ingredients

Key Observations:

Bromine vs. Bromomethyl :

- Bromine at position 2 (as in ) enables direct halogenation reactions (e.g., Suzuki-Miyaura coupling), whereas the bromomethyl group in the target compound allows for nucleophilic substitutions (e.g., SN2 reactions) or polymerization initiators.

- The bromomethyl group’s mobility (due to the methyl spacer) increases its utility in alkylation compared to fixed bromine substituents .

Amino vs. Methoxy Groups: The amino group in 5-bromo-6-methoxypyridin-3-amine enhances electron density at position 3, making it reactive toward electrophilic aromatic substitution. In contrast, the methoxy group in the target compound stabilizes the ring but directs electrophiles to specific positions (e.g., para to the methoxy group) .

Chlorine and Nitro Groups :

- Chlorine at position 2 (target compound) deactivates the ring, reducing reactivity toward electrophiles compared to nitro-substituted derivatives like 6-chloro-2-methoxy-3-nitropyridine . The nitro group’s strong electron-withdrawing nature makes the latter more reactive in reduction or displacement reactions.

Stability and Commercial Availability

- Discontinuation Note: Derivatives like 2-bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0) are listed as discontinued, suggesting challenges in synthesis or stability .

- Amino Derivatives: Compounds like 3-amino-2-bromo-6-methoxypyridine (CAS 135795-46-9) remain available, highlighting their broader utility in drug discovery .

生物活性

3-(Bromomethyl)-2-chloro-6-methoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on recent research findings.

- Chemical Formula : C7H7BrClNO

- Molecular Weight : 232.49 g/mol

- CAS Number : 1805213-40-4

Synthesis

The synthesis of this compound typically involves the bromomethylation of 2-chloro-6-methoxypyridine. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that certain pyridine derivatives can inhibit the growth of various bacterial strains, suggesting a potential role as antibacterial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli. This suggests its utility in treating inflammatory diseases .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of this compound reveal promising results. It has been shown to protect dopaminergic neurons from oxidative stress-induced apoptosis, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. The mechanism involves the modulation of reactive oxygen species (ROS) and activation of survival pathways .

Case Study 1: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cpd A | 64 | Staphylococcus aureus |

| Cpd B | 32 | Escherichia coli |

| Cpd C | 128 | Pseudomonas aeruginosa |

Case Study 2: Neuroprotection in Cell Models

In a study assessing neuroprotective effects, human dopaminergic neuronal precursor cells were treated with this compound prior to exposure to neurotoxic agents. The compound significantly reduced cell death and preserved mitochondrial function.

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 45 | 10 |

| Compound Treatment | 78 | 5 |

The biological activities of this compound are attributed to its ability to interact with specific cellular targets involved in inflammation and oxidative stress responses. It appears to enhance cellular antioxidant defenses and modulate signaling pathways associated with cell survival.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Bromomethyl)-2-chloro-6-methoxypyridine, and how are intermediates purified?

Methodological Answer:

The compound can be synthesized via halogenation of a pyridine precursor. A common approach involves bromination of 2-chloro-6-methoxypyridine derivatives using bromotrimethylsilane (TMSBr) under reflux conditions . For purification, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is typically employed to isolate intermediates. Recrystallization using dichloromethane/hexane mixtures may further enhance purity (>95% by HPLC) . Key intermediates like 3-bromo-2-chloro-6-methylpyridine (FW: 206.47) require careful monitoring of reaction progress via TLC or GC-MS to avoid over-bromination .

Advanced: How do electronic effects of substituents (Br, Cl, OMe) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the chlorine at position 2 and methoxy at position 6 exert steric and electronic effects. Computational studies (DFT) suggest that the electron-withdrawing Cl and OMe groups polarize the pyridine ring, accelerating oxidative addition in palladium-catalyzed reactions . However, competing side reactions (e.g., dehalogenation at position 2) may occur under high-temperature conditions. Optimization requires ligand screening (e.g., XPhos) and controlled heating (60–80°C) in anhydrous THF .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: H NMR (CDCl) identifies methoxy (δ 3.8–4.0 ppm) and bromomethyl (δ 4.5–4.7 ppm) groups. C NMR confirms aromatic carbons (δ 120–160 ppm) and halogenated positions .

- Mass Spectrometry: High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 250.96 for CHBrClNO) .

- Melting Point Analysis: Reported mp ranges (30–35°C) should be cross-validated using differential scanning calorimetry (DSC) to account for polymorphic variations .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?

Methodological Answer:

Discrepancies in mp (e.g., 30–35°C vs. 40–45°C in older literature) may arise from impurities or polymorphic forms. To resolve this:

Reproduce Synthesis: Ensure consistent purification (e.g., flash chromatography vs. recrystallization) .

Thermogravimetric Analysis (TGA): Rule out solvent retention affecting mp measurements.

Solubility Studies: Compare solubility in DCM, THF, and DMSO using UV-Vis spectroscopy to identify batch-specific anomalies .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials under inert gas (Ar/N) to prevent degradation .

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation (Hazard Statements: H315, H319) .

- Waste Disposal: Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

Advanced: What mechanistic insights explain unexpected regioselectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

The bromomethyl group’s reactivity is influenced by neighboring substituents. For example:

- Steric Effects: The 6-methoxy group hinders nucleophilic attack at the adjacent position, directing substitution to the bromomethyl site.

- Electronic Effects: Chlorine at position 2 stabilizes transition states via inductive effects, as shown in kinetic studies using deuterated analogs .

Controlled experiments with varying bases (e.g., KCO vs. CsCO) and solvents (DMF vs. acetonitrile) can modulate regioselectivity. Monitoring via in situ IR spectroscopy helps track intermediate formation .

Basic: What are the typical applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:

It serves as a precursor for:

- Kinase Inhibitors: Functionalization via Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the bromomethyl position .

- Antimicrobial Agents: Coupling with boronic acids (e.g., Suzuki reaction) to generate biaryl derivatives .

- Probes for Chemical Biology: Incorporation of fluorescent tags (e.g., dansyl chloride) via nucleophilic substitution .

Advanced: How can computational modeling guide the optimization of reaction conditions for this compound?

Methodological Answer:

- DFT Calculations: Predict activation energies for substitution pathways (e.g., S2 vs. radical mechanisms) using Gaussian or ORCA software.

- Molecular Dynamics (MD): Simulate solvent effects on reaction rates (e.g., DMF vs. THF) to identify optimal conditions .

- Docking Studies: For drug design applications, model interactions between derivatives and target proteins (e.g., p38 MAP kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。